2-chloro-N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
2-chloro-N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C25H24ClN3O3S2 and a molecular weight of 514.069 . This compound is notable for its unique structure, which includes an indole moiety, a thiazolidinone ring, and a benzamide group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-chloro-N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, including the formation of the indole and thiazolidinone rings, followed by their coupling with the benzamide group. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorinating agents, thionating agents, and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazolidinone moieties are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other indole-thiazolidinone derivatives, such as:
- 2-chloro-N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 1-heptyl-4-hydroxy-2-oxo-N’-(2-pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide These compounds share structural similarities but differ in their specific substituents, which can affect their chemical properties and biological activities. The uniqueness of 2-chloro-N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H24ClN3O3S2 |
---|---|
Molecular Weight |
514.1 g/mol |
IUPAC Name |
2-chloro-N-[(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C25H24ClN3O3S2/c1-2-3-4-5-10-15-28-19-14-9-7-12-17(19)20(23(28)31)21-24(32)29(25(33)34-21)27-22(30)16-11-6-8-13-18(16)26/h6-9,11-14H,2-5,10,15H2,1H3,(H,27,30)/b21-20- |
InChI Key |
RWPXWSAQRABUGR-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)C1=O |
Origin of Product |
United States |
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